BPIPP

Descripción

Propiedades

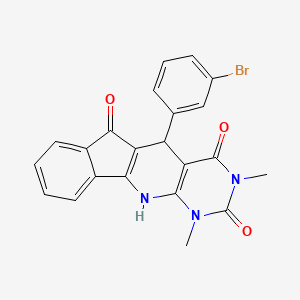

IUPAC Name |

2-(3-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-6-5-7-12(23)10-11)16-18(24-20)13-8-3-4-9-14(13)19(16)27/h3-10,15,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZKQDDYOLAPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402980 | |

| Record name | ST50103571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325746-94-9 | |

| Record name | ST50103571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BPIPP on the Guanylyl Cyclase Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIPP (Biphenyl-4-yl-phenyl-ipp-piperazino) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. While this compound does not directly act on guanylyl cyclase, its mechanism of action is intrinsically linked to the guanylyl cyclase signaling pathway. This guide elucidates the indirect mechanism by which this compound modulates guanylyl cyclase signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

The primary function of guanylyl cyclases is to synthesize cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling. The levels of cGMP are tightly regulated by a balance between its synthesis by guanylyl cyclases and its degradation by phosphodiesterases (PDEs). This compound exerts its effects by inhibiting PDE10A, leading to an accumulation of cGMP and subsequent enhancement of cGMP-dependent signaling cascades.

Core Mechanism of Action: Indirect Modulation of Guanylyl Cyclase Signaling

The principal mechanism of action of this compound is the inhibition of PDE10A, which in turn amplifies the signaling cascade initiated by guanylyl cyclase.

Signaling Pathway

The signaling pathway begins with the activation of guanylyl cyclase, either soluble guanylyl cyclase (sGC) by nitric oxide (NO) or particulate guanylyl cyclase (pGC) by peptides like natriuretic peptides. Activated guanylyl cyclase converts guanosine triphosphate (GTP) to cGMP. PDE10A then hydrolyzes cGMP to GMP, thus terminating the signal. This compound inhibits PDE10A, preventing the degradation of cGMP. This leads to an accumulation of intracellular cGMP, which then activates downstream effectors such as cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases.

Caption: this compound indirectly enhances guanylyl cyclase signaling by inhibiting PDE10A.

Quantitative Data

The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) against PDE10A.

| Compound | Parameter | Value | Species | Reference |

| This compound | IC50 vs PDE10A | 0.3 nM | Human |

Experimental Protocols

1. PDE10A Inhibition Assay

This assay quantifies the inhibitory activity of this compound on PDE10A.

-

Principle: The assay measures the amount of cGMP remaining after incubation with PDE10A in the presence and absence of the inhibitor.

-

Methodology:

-

Recombinant human PDE10A is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of a known concentration of cGMP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of remaining cGMP is quantified using a suitable method, such as a competitive immunoassay (e.g., ELISA) or by chromatographic separation (e.g., HPLC).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for determining the IC50 of this compound against PDE10A.

2. Measurement of Intracellular cGMP Levels

This assay determines the effect of this compound on cGMP levels in a cellular context.

-

Principle: Cells expressing PDE10A are treated with this compound, and the change in intracellular cGMP concentration is measured.

-

Methodology:

-

Culture cells known to express PDE10A (e.g., striatal neurons or a recombinant cell line).

-

Treat the cells with varying concentrations of this compound for a defined period.

-

Optionally, stimulate guanylyl cyclase activity with an agonist (e.g., an NO donor like sodium nitroprusside).

-

Lyse the cells to release intracellular contents.

-

Quantify the cGMP concentration in the cell lysates using a sensitive method like an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

The results are typically expressed as the fold increase in cGMP levels compared to untreated cells.

-

BPIPP as an Inhibitor of Adenylyl Cyclase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIPP is a small molecule identified as a non-competitive inhibitor of both guanylyl cyclase (GC) and adenylyl cyclase (AC).[1] Its ability to downregulate the synthesis of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), positions it as a valuable tool for studying cyclic nucleotide signaling pathways and as a potential therapeutic agent, particularly in the context of diarrheal diseases.[2] This technical guide provides an in-depth overview of the inhibitory effect of this compound on adenylyl cyclase, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a non-competitive inhibitor of adenylyl cyclase. This mode of inhibition implies that this compound does not compete with the substrate, adenosine triphosphate (ATP), for binding to the active site of the enzyme. Instead, it is proposed to bind to an allosteric site on the adenylyl cyclase enzyme, inducing a conformational change that reduces its catalytic efficiency. This results in a decrease in the rate of cAMP production. The non-competitive nature of this compound's inhibition suggests that its effect cannot be overcome by increasing the concentration of ATP.

Quantitative Data on this compound Inhibition

Quantitative data on the inhibitory potency of this compound against specific adenylyl cyclase isoforms is currently limited in publicly available literature. However, its inhibitory effect on cGMP accumulation has been characterized, providing a valuable reference point.

| Target | Cell Lines | Parameter | Value | Reference |

| cGMP Accumulation | Various | IC50 | 3.4 - 11.2 µM | [1][3] |

Note: The provided IC50 range is for the suppression of cGMP accumulation. Specific IC50 values for the inhibition of individual adenylyl cyclase isoforms by this compound require experimental determination using the protocols outlined below.

Experimental Protocols

To thoroughly characterize the inhibitory effect of this compound on adenylyl cyclase, a combination of biochemical and cellular assays is recommended.

Biochemical Assay: In Vitro Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of purified adenylyl cyclase in the presence of varying concentrations of this compound.

Materials:

-

Purified recombinant adenylyl cyclase isoform (e.g., from Sf9 or HEK293 cells)

-

This compound

-

ATP

-

[α-³²P]ATP (radiolabeled ATP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Adenylyl cyclase activator (e.g., Forskolin, Gαs subunit)

-

Dowex and Alumina chromatography columns

-

Scintillation counter

-

96-well plates

Procedure:

-

Enzyme Preparation: Prepare dilutions of the purified adenylyl cyclase isoform in assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

Adenylyl cyclase activator (e.g., Forskolin to a final concentration of 10 µM)

-

This compound or vehicle (DMSO)

-

Purified adenylyl cyclase enzyme

-

-

Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a mixture of ATP and [α-³²P]ATP to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

-

cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.

-

Quantification: Measure the amount of [³²P]cAMP using a scintillation counter.

-

Data Analysis: Plot the percentage of adenylyl cyclase inhibition against the logarithm of this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: cAMP Accumulation Assay

This assay measures the level of cAMP produced in intact cells in response to adenylyl cyclase stimulation and inhibition by this compound.

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the adenylyl cyclase isoform of interest

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation

-

Adenylyl cyclase agonist (e.g., Forskolin or a specific GPCR agonist)

-

Lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based assay)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the HEK293 cells expressing the target adenylyl cyclase isoform into a 96-well plate and culture overnight.

-

Cell Treatment:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) in the presence of a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.

-

-

Stimulation: Stimulate the cells with an adenylyl cyclase agonist (e.g., 10 µM Forskolin) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP detection kit.

-

cAMP Quantification: Measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of agonist-stimulated cAMP accumulation against the logarithm of this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Visualizations

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Conclusion

This compound is a valuable pharmacological tool for the study of adenylyl cyclase signaling. Its non-competitive inhibitory mechanism provides a distinct advantage in dissecting the roles of this important enzyme family. While specific quantitative data on its effects on various adenylyl cyclase isoforms are still emerging, the experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize its inhibitory profile. The continued investigation of this compound and similar compounds will undoubtedly enhance our understanding of cAMP-mediated cellular processes and may lead to the development of novel therapeutic strategies for a range of diseases.

References

BPIPP: A Technical Guide to a Dual Inhibitor of Guanylyl and Adenylyl Cyclases

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIPP, or 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione, is a pyridopyrimidine derivative that functions as a non-competitive inhibitor of both guanylyl cyclase (GC) and adenylyl cyclase (AC).[1] By downregulating the synthesis of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), this compound serves as a valuable tool for studying cyclic nucleotide signaling pathways.[1] Its ability to suppress cGMP accumulation and inhibit stimulated chloride transport has positioned it as a lead compound in the investigation of treatments for secretory diarrheas. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with a distinct pyridopyrimidine core. Its chemical identity is well-defined by its systematic name, molecular formula, and various chemical identifiers.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione[1][2] |

| Molecular Formula | C₂₂H₁₆BrN₃O₃[2] |

| Molecular Weight | 450.3 g/mol [2] |

| CAS Number | 325746-94-9[2] |

| SMILES String | O=C(C1=C2C=CC=C1)C3=C2NC(N4C)=C(C3C5=CC(Br)=CC=C5)C(N(C)C4=O)=O[2] |

| InChI Key | QSZKQDDYOLAPII-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid[2] |

| Purity | ≥98%[2] |

| Solubility | Slightly soluble in DMSO and Methanol[2] |

| Storage | Store at -20°C for long-term stability.[2] |

Note: A detailed synthesis protocol for this compound is not publicly available in the primary literature. The compound was originally identified through screening of a chemical library. Similarly, specific quantitative data for properties such as melting point and boiling point have not been reported.

Biological Activity and Mechanism of Action

This compound's primary biological function is the non-competitive inhibition of guanylyl and adenylyl cyclases.[1] This inhibition leads to a reduction in the intracellular concentrations of the second messengers cGMP and cAMP. The inhibitory effect of this compound is observed only in intact cells, suggesting an indirect and complex mechanism of action that may involve cellular components like phospholipase C and tyrosine-specific phosphorylation.

Table 3: In Vitro Biological Activity of this compound

| Parameter | Value | Cell Line |

| IC₅₀ (cGMP Accumulation) | 3.4 - 11.2 µM[1] | Variety of cell lines[1] |

The inhibition of cyclase activity by this compound has significant downstream effects on cellular processes regulated by cyclic nucleotides. A key example is the inhibition of stimulated chloride efflux in intestinal epithelial cells, such as the T84 human colorectal carcinoma cell line. This effect underlies its potential as an anti-diarrheal agent.

Below is a diagram illustrating the signaling pathways affected by this compound.

Caption: this compound inhibits Guanylyl and Adenylyl Cyclase signaling pathways.

Experimental Protocols

Inhibition of Stimulated Chloride Efflux in T84 Cells

This protocol describes a common application of this compound to inhibit agonist-stimulated chloride efflux in the T84 intestinal epithelial cell line.[3]

Methodology:

-

Cell Culture: Culture T84 cells on permeable supports until confluent monolayers are formed.

-

Loading with Chloride-Sensitive Dye: Load the cells with a chloride-sensitive fluorescent dye, such as 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), according to the manufacturer's instructions.

-

Pre-incubation with this compound: Pre-treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) in a low-chloride buffer for a specified time (e.g., 30 minutes).

-

Stimulation: Induce chloride efflux by adding a stimulant such as Stable Toxin a (STa) for guanylyl cyclase activation or forskolin for adenylyl cyclase activation.

-

Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence corresponds to chloride efflux.

-

Data Analysis: Calculate the rate of chloride efflux and compare the rates between this compound-treated and vehicle-treated cells to determine the inhibitory effect.

Below is a diagram outlining the experimental workflow.

Caption: Workflow for this compound-mediated inhibition of chloride efflux.

In Vitro Adenylyl Cyclase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on adenylyl cyclase activity in cell lysates or membrane preparations.

Methodology:

-

Preparation of Cell Lysates/Membranes: Prepare cell lysates or membrane fractions from a suitable cell line (e.g., HEK293T cells).

-

Assay Reaction: Set up a reaction mixture containing the cell lysate/membrane preparation, ATP, MgCl₂, a buffer system (e.g., Tris-HCl), and an adenylyl cyclase activator (e.g., forskolin).

-

Incubation with this compound: Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixtures.

-

Enzymatic Reaction: Initiate the reaction by adding the substrate, [α-³²P]ATP, and incubate at 37°C for a defined period.

-

Termination and Separation: Stop the reaction and separate the product, [³²P]cAMP, from the unreacted substrate using sequential column chromatography (e.g., Dowex and Alumina columns).

-

Quantification: Measure the amount of [³²P]cAMP produced using liquid scintillation counting.

-

Data Analysis: Determine the adenylyl cyclase activity and calculate the IC₅₀ value for this compound.

Below is a diagram illustrating the logical relationship of the adenylyl cyclase inhibition assay.

Caption: Logical flow of an in vitro adenylyl cyclase inhibition assay.

Conclusion

References

- 1. WO2002094824A1 - Pyridopyrimidine compounds and their uses - Google Patents [patents.google.com]

- 2. US3919229A - Pyrimidine derivatives and process for preparing the same - Google Patents [patents.google.com]

- 3. EP0404355A1 - Pyridopyrimidine derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Synthesis of BPIPP

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the compound BPIPP (5-(3-bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione). This compound has been identified as a potent inhibitor of both guanylyl cyclase C (GC-C) and adenylyl cyclase, positioning it as a significant tool for studying cyclic nucleotide-mediated signaling pathways and as a potential therapeutic agent, particularly for secretory diarrheas. This document details the scientific background of this compound, a plausible synthetic route, its mechanism of action, and detailed protocols for key biological assays.

Introduction

Secretory diarrheas, often caused by bacterial enterotoxins, are a major global health concern. A key mechanism underlying these conditions is the overstimulation of intestinal epithelial cells, leading to an excessive secretion of electrolytes and water into the intestinal lumen. This process is primarily mediated by the second messengers cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). The discovery of molecules that can inhibit the synthesis of these cyclic nucleotides presents a promising therapeutic strategy.

This compound emerged from the screening of a chemical library as a potent inhibitor of guanylyl cyclase C (GC-C), the intestinal receptor for the heat-stable enterotoxin (STa) produced by enterotoxigenic Escherichia coli[1][2][3]. Subsequent studies revealed that this compound also inhibits adenylyl cyclase, making it a dual inhibitor of these key signaling pathways[1][2].

Discovery of this compound

This compound was identified through a screening of a compound library for inhibitors of STa-stimulated cGMP accumulation in T84 human colorectal carcinoma cells[1][2]. This cell line is a well-established model for studying intestinal epithelial transport and expresses the GC-C receptor. The full chemical name of this compound is 5-(3-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione[1][2].

Synthesis of this compound

While the original discovery of this compound was through a library screen, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the formation of the pyridopyrimidine core. The following multi-step synthesis is a proposed pathway.

Plausible Synthetic Pathway for this compound

A potential synthetic route for this compound could involve a multi-component reaction, a common strategy for constructing complex heterocyclic scaffolds. A plausible three-component reaction could involve 1,3-dimethylbarbituric acid, 3-bromobenzaldehyde, and 1-indanone.

-

Step 1: Knoevenagel Condensation. 1,3-dimethylbarbituric acid reacts with 3-bromobenzaldehyde in a Knoevenagel condensation to form an intermediate.

-

Step 2: Michael Addition. 1-Indanone then undergoes a Michael addition to the activated alkene of the intermediate from Step 1.

-

Step 3: Intramolecular Cyclization and Dehydration. The resulting adduct undergoes an intramolecular cyclization followed by dehydration to form the final indenopyridopyrimidine tricycle of this compound.

Mechanism of Action and Biological Activity

This compound functions as an inhibitor of both membrane-bound guanylyl cyclases and adenylyl cyclases[1][2]. Its inhibitory action appears to be indirect and is observed only in intact cells, suggesting that it may not directly target the catalytic domains of these enzymes but rather an upstream regulatory component[1][2].

Inhibition of Guanylyl Cyclase C

This compound effectively suppresses the STa-stimulated accumulation of cGMP in T84 cells. This inhibition of the GC-C signaling pathway is crucial for its potential therapeutic effect in secretory diarrhea.

Inhibition of Adenylyl Cyclase

In addition to its effects on GC-C, this compound also inhibits the activity of adenylyl cyclase. This dual inhibitory activity makes it a broad-spectrum inhibitor of cyclic nucleotide synthesis.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (cGMP accumulation) | T84 | 3.4 - 11.2 µM | [4] |

| Inhibition of STa-stimulated cGMP accumulation | COS-7 (transfected with GC-C) | 81 ± 3% | [2] |

Table 1: In Vitro Inhibitory Activity of this compound

| Animal Model | Parameter | Effect of this compound | Reference |

| Rabbit Intestinal Loop | STa-induced fluid accumulation | Suppression | [1][2] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

cGMP Accumulation Assay in T84 Cells

This protocol details the methodology for assessing the inhibitory effect of this compound on STa-stimulated cGMP production in T84 cells.

-

Cell Culture: T84 human colorectal carcinoma cells are cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: For the assay, cells are seeded into 24-well plates and grown to confluence.

-

Inhibitor Pre-incubation: The cell monolayers are washed with serum-free medium and then pre-incubated with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Stimulation: Following pre-incubation, E. coli heat-stable enterotoxin (STa) is added to the wells at a final concentration of 100 nM and incubated for an additional 30 minutes at 37°C.

-

Cell Lysis and cGMP Measurement: The medium is aspirated, and the cells are lysed with 0.1 M HCl. The intracellular cGMP concentration in the lysates is then determined using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

-

Data Analysis: The IC50 value for this compound is calculated by plotting the percentage of inhibition of cGMP accumulation against the log of the this compound concentration.

Rabbit Intestinal Loop Model for Fluid Accumulation

This in vivo model is used to evaluate the efficacy of this compound in reducing intestinal fluid secretion.

-

Animal Preparation: New Zealand White rabbits are fasted for 24 hours with free access to water. The animals are anesthetized, and a midline laparotomy is performed to expose the small intestine.

-

Loop Creation: Multiple ligated loops, each approximately 5-7 cm in length, are created in the mid-ileum, with intervening spacer segments.

-

Injection: Each loop is injected with a solution containing STa (e.g., 1 µg) with or without this compound. Control loops are injected with the vehicle.

-

Incubation: The intestine is returned to the abdominal cavity, and the incision is closed. The animals are allowed to recover for a period of 4-6 hours.

-

Fluid Accumulation Measurement: After the incubation period, the animals are euthanized, and the ligated intestinal loops are excised. The length and weight of each loop are measured. The fluid accumulation is expressed as the ratio of the loop weight to its length (g/cm).

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the fluid accumulation in the loops treated with STa and this compound to those treated with STa alone.

Visualizations

Signaling Pathway

Caption: Guanylyl Cyclase C (GC-C) Signaling Pathway and Inhibition by this compound.

Experimental Workflows

References

- 1. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. probechem.com [probechem.com]

BPIPP: A Comprehensive Technical Guide to its Biological Activity in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIPP (5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione) is a novel small molecule that has garnered interest for its potential as an anti-cancer agent. This technical guide provides an in-depth overview of the biological activity of this compound in various cell lines, with a focus on its mechanism of action, effects on cellular processes, and relevant experimental protocols. A compound referred to in some literature as BIPP (1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine), a novel piperazine derivative, has demonstrated biological activities that strongly suggest it is either identical or structurally and functionally analogous to this compound; therefore, data from studies on BIPP are included and referenced accordingly in this guide.

Core Mechanism of Action: Inhibition of Cyclic Nucleotide Synthesis

This compound functions as a non-competitive inhibitor of both guanylyl cyclase (GC) and adenylyl cyclase (AC).[1][2] This dual inhibition leads to the suppression of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) synthesis within the cell.[1] The inhibitory effect of this compound on cGMP accumulation has been observed in a variety of cell lines, with IC50 values ranging from 3.4 to 11.2 µM.[3] This primary mechanism of action disrupts the signaling pathways mediated by these critical second messengers, leading to the various cellular effects detailed below.

Anti-Cancer Activity in Cell Lines

This compound exhibits significant anti-cancer properties, primarily through the induction of apoptosis and inhibition of cell viability.

Quantitative Data on Biological Activity

The following table summarizes the key quantitative data regarding the biological activity of this compound and the analogous compound BIPP.

| Compound | Cell Line | Assay | Parameter | Value | Reference(s) |

| This compound | Various | cGMP Accumulation Inhibition | IC50 | 3.4 - 11.2 µM | [3] |

| BIPP | U937 (Human monocytic leukemia) | Cell Viability | Effective Concentration | 12.8 µM for maximal effect | [4][5][6] |

| BIPP | U937 (Human monocytic leukemia) | Apoptosis Induction | Effective Concentration | 12.8 µM | [4][5][6] |

Induction of Apoptosis in U937 Leukemia Cells

Studies on the compound BIPP have demonstrated its potent pro-apoptotic effects in the U937 human monocytic leukemia cell line.[4][5][6] The induced apoptosis is characterized by several key events:

-

Activation of the Intrinsic Mitochondrial Pathway : BIPP treatment leads to the activation of the intrinsic apoptotic pathway, evidenced by the loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytosol.[4]

-

Caspase Activation : The apoptotic cascade is executed through the activation of specific caspases. BIPP treatment results in the activation of the initiator caspase-9 and the effector caspase-3.[4][5]

-

Induction of Reactive Oxygen and Nitrogen Species (ROS/RNS) : An increase in the generation of ROS and RNS is observed following BIPP treatment, contributing to the cellular stress that promotes apoptosis.[4]

-

Annexin V Binding : Treated cells show increased binding of Annexin V, indicating the externalization of phosphatidylserine, a hallmark of early apoptosis.[4]

-

DNA Fragmentation : BIPP induces DNA fragmentation, a characteristic feature of late-stage apoptosis.[5]

Crucially, BIPP demonstrated a degree of selectivity, as it did not induce significant changes in cell viability or apoptosis in normal primary human monocytes.[4]

Signaling Pathways Modulated by this compound

The primary mechanism of this compound, the inhibition of adenylyl and guanylyl cyclases, has significant downstream consequences on intracellular signaling pathways.

Inhibition of cAMP/PKA and cGMP Signaling

By reducing the levels of cAMP and cGMP, this compound effectively dampens the signaling cascades mediated by these second messengers. This includes the Protein Kinase A (PKA) pathway, a major effector of cAMP, and pathways activated by cGMP. The inhibition of these pathways is the likely upstream event leading to the observed apoptotic effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound |CAS:325746-94-9 Probechem Biochemicals [probechem.com]

- 4. Novel piperazine induces apoptosis in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Novel piperazine induces apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Roles of BPIPP: A Technical Guide to its Impact on Cellular Pathways

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways modulated by two distinct compounds referred to by the acronym BPIPP: Biphenyl-indanone A (BINA) , a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2), and a recently identified inhibitor of Guanylyl Cyclase C (GC-C) . This document is intended for researchers, scientists, and drug development professionals interested in the nuanced mechanisms of these compounds.

Biphenyl-indanone A (BINA): A Positive Allosteric Modulator of mGluR2

Biphenyl-indanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the group II metabotropic glutamate receptor, mGluR2.[1][2] Unlike orthosteric agonists that directly activate the receptor, BINA binds to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate.[3][4] This modulatory activity makes BINA a valuable tool for studying mGluR2 signaling and a potential therapeutic agent for conditions such as schizophrenia and anxiety.[1][2]

The mGluR2 Signaling Pathway

Metabotropic glutamate receptor 2 is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through the Gαi/o subunit. Upon activation by glutamate, mGluR2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP can have various downstream effects, including the modulation of ion channel activity and gene expression, ultimately leading to a dampening of neuronal excitability.

BINA potentiates this action by increasing the affinity and/or efficacy of glutamate for mGluR2. This leads to a more robust and sustained inhibition of adenylyl cyclase at a given concentration of glutamate.

Quantitative Data for BINA

| Parameter | Value | Cell Line | Reference |

| EC50 | 33.2 nM | CHO cells expressing human mGluR2 | |

| EC50 | 111 nM | HEK-GIRK cells expressing rat mGluR2 | [5] |

| EC50 | 50 nM | HEK-GIRK cells expressing rat mGluR2 | [6] |

| EC50 | 0.38 µM | HEK-GIRK cells expressing rat mGluR2 | [7] |

Experimental Protocols

1.3.1. In Vitro mGluR2 Potentiation Assay (Thallium Flux Assay)

This assay measures the potentiation of glutamate-induced mGluR2 activation in a cell line co-expressing the receptor and a G-protein-activated inwardly rectifying potassium (GIRK) channel.

-

Cell Line: Human Embryonic Kidney (HEK) cells stably co-expressing rat mGluR2 and GIRK channels (HEK-GIRK-mGluR2).

-

Principle: Activation of mGluR2 by glutamate leads to the activation of co-expressed GIRK channels, resulting in an influx of thallium ions, which can be detected by a fluorescent dye. PAMs will enhance this thallium flux in the presence of a sub-maximal concentration of glutamate.

-

Protocol:

-

Plate HEK-GIRK-mGluR2 cells in a 96-well plate and culture overnight.

-

Load cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) for 1 hour at 37°C.

-

Prepare a concentration-response curve of BINA in the presence of a fixed, sub-maximal (EC20) concentration of glutamate.

-

Add the BINA and glutamate solutions to the cells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the EC50 value for BINA by fitting the concentration-response data to a sigmoidal dose-response curve.

-

This compound: An Inhibitor of Guanylyl Cyclase C (GC-C)

A distinct compound, also designated this compound, has been identified as an inhibitor of guanylyl cyclase C (GC-C) and adenylyl cyclase.[8] This molecule acts to suppress the synthesis of cyclic nucleotides, specifically cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[8] Its inhibitory action on GC-C has implications for intestinal fluid and electrolyte homeostasis and may be relevant in the context of diarrheal diseases.

The Guanylyl Cyclase C Signaling Pathway

Guanylyl Cyclase C is a transmembrane receptor primarily expressed on the surface of intestinal epithelial cells.[9][10] Its activation by endogenous ligands like guanylin and uroguanylin, or bacterial enterotoxins, triggers the intracellular conversion of guanosine triphosphate (GTP) to cGMP.[9][11] Elevated cGMP levels then activate protein kinase GII (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride and water secretion into the intestinal lumen.[12]

This compound inhibits the catalytic activity of GC-C, thereby preventing the accumulation of intracellular cGMP and subsequent chloride secretion.

Quantitative Data for this compound (GC-C Inhibitor)

Currently, publicly available peer-reviewed studies with specific IC50 values for this compound as a GC-C inhibitor are limited. Commercial suppliers note that it suppresses cGMP accumulation in various cell lines.

Experimental Protocols

2.3.1. In Vitro Guanylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of GC-C in cell membrane preparations.

-

Cell Line: T84 human colorectal carcinoma cells, which endogenously express GC-C.

-

Principle: The assay quantifies the amount of cGMP produced from GTP by GC-C in isolated cell membranes. The inhibitory effect of this compound is determined by measuring the reduction in cGMP production in the presence of a GC-C agonist.

-

Protocol:

-

Culture T84 cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Incubate the membrane preparation with a reaction mixture containing GTP, a phosphodiesterase inhibitor (to prevent cGMP degradation), and a GC-C agonist (e.g., heat-stable enterotoxin, STa).

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction and measure the amount of cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) kit.

-

Calculate the IC50 value for this compound by plotting the percentage of inhibition against the this compound concentration.

-

Conclusion

The designation "this compound" encompasses at least two structurally and functionally distinct molecules with significant, yet different, impacts on cellular signaling. Biphenyl-indanone A (BINA) acts as a nuanced modulator of glutamatergic neurotransmission through its potentiation of mGluR2, highlighting a potential therapeutic avenue for neurological and psychiatric disorders. In contrast, the GC-C inhibitory this compound presents a tool for investigating and potentially controlling intestinal secretion pathways. Clear differentiation between these compounds is crucial for researchers in the fields of neuroscience and gastrointestinal pharmacology. Further investigation into the specific cellular effects and potential therapeutic applications of both this compound molecules is warranted.

References

- 1. Biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2, has antipsychotic- and anxiolytic-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biphenylindanone A - Wikipedia [en.wikipedia.org]

- 3. The mGluR2 Positive Allosteric Modulator BINA Decreases Cocaine Self-Administration and Cue-Induced Cocaine-Seeking and Counteracts Cocaine-Induced Enhancement of Brain Reward Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]

- 5. Biphenyl-indanones: allosteric potentiators of the metabotropic glutamate subtype 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]

- 10. Guanylate cyclase-C as a therapeutic target in gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of guanylate cyclase C signaling pathway protects intestinal epithelial cells from acute radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BPIPP in Downregulating cAMP Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of 5-(3-Bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione (BPIPP) in the downregulation of cyclic adenosine monophosphate (cAMP) synthesis. This compound has been identified as an inhibitor of both guanylyl cyclase and adenylyl cyclase, making it a molecule of significant interest for research and therapeutic development, particularly in the context of secretory diarrheas. This document consolidates available data on this compound's inhibitory activity, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction

Cyclic AMP is a ubiquitous second messenger that plays a critical role in a vast array of physiological processes. Its synthesis is catalyzed by adenylyl cyclases, a family of enzymes that are tightly regulated by various signaling molecules. Dysregulation of cAMP signaling is implicated in numerous pathologies, including infectious diseases, cardiovascular disorders, and cancer. Consequently, molecules that can modulate adenylyl cyclase activity are valuable tools for both basic research and drug discovery.

This compound has emerged as a noteworthy inhibitor of cyclic nucleotide synthesis[1][2]. Initially identified as an inhibitor of guanylyl cyclase-C (GC-C), subsequent studies have revealed its capacity to suppress adenylyl cyclase activity, thereby downregulating cAMP production[1][2]. This dual inhibitory profile makes this compound a unique pharmacological agent with potential applications in conditions characterized by excessive cyclic nucleotide signaling, such as cholera and other secretory diarrheas.

This compound's Mechanism of Action in cAMP Downregulation

This compound's inhibitory effect on adenylyl cyclase appears to be indirect and is observed in intact cells[1][2]. It has been shown to suppress the elevation of intracellular cAMP levels induced by various adenylyl cyclase activators, including forskolin, cholera toxin, and isoproterenol[3]. The exact molecular target and the precise mechanism of this indirect inhibition are still under investigation, but it is evident that this compound interferes with the signaling cascade leading to adenylyl cyclase activation.

Signaling Pathway of Adenylyl Cyclase Activation and this compound Inhibition

The following diagram illustrates the canonical adenylyl cyclase activation pathway via a G-protein coupled receptor (GPCR) and the proposed point of intervention for this compound.

Quantitative Data on this compound's Inhibitory Activity

While this compound has been qualitatively shown to inhibit adenylyl cyclase, specific quantitative data such as IC50 values for this inhibition are not yet prominently available in the public domain. The primary literature has focused more on its effects on cGMP synthesis, where the IC50 for the inhibition of STa-stimulated cGMP accumulation in T84 cells is in the range of 3.4–11.2 µM[1]. The inhibitory effect on cAMP synthesis has been demonstrated by the suppression of chloride efflux stimulated by adenylyl cyclase activators in T84 cells[3].

| Parameter | Value | Cell Line | Comments | Reference |

| Inhibition of Forskolin-stimulated Chloride Efflux | Effective at 50 µM | T84 | Indicates inhibition of the adenylyl cyclase pathway. | [3] |

| Inhibition of Cholera Toxin-stimulated Chloride Efflux | Effective at 50 µM | T84 | Suggests interference with Gαs-mediated adenylyl cyclase activation. | [3] |

| Inhibition of Isoproterenol-stimulated Chloride Efflux | Effective at 50 µM | T84 | Points to inhibition of β-adrenergic receptor-mediated cAMP production. | [3] |

Table 1: Summary of this compound's Qualitative Inhibitory Effects on cAMP-mediated Processes

Experimental Protocols

The following sections describe generalized experimental protocols that can be adapted to study the effects of this compound on cAMP synthesis. These are based on standard methodologies employed in the field.

Cell Culture and Treatment

A common cell line used for studying intestinal ion transport and cAMP signaling is the human colorectal carcinoma cell line, T84.

-

Cell Culture: T84 cells are typically cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: For cAMP measurement assays, cells are seeded in 24-well plates at a density that allows them to reach confluence before the experiment.

-

This compound Treatment: Cells are pre-incubated with desired concentrations of this compound (e.g., 1-100 µM) or vehicle (DMSO) for a specified period (e.g., 30-60 minutes) before stimulation.

-

Stimulation: Following pre-incubation with this compound, cells are stimulated with an adenylyl cyclase activator such as forskolin (e.g., 10 µM), cholera toxin (e.g., 1 µg/mL), or isoproterenol (e.g., 10 µM) for an appropriate duration (e.g., 15-30 minutes).

Measurement of Intracellular cAMP Levels

A common method for quantifying intracellular cAMP is through a competitive enzyme-linked immunosorbent assay (ELISA).

-

Cell Lysis: After stimulation, the medium is aspirated, and the cells are lysed with a lysis buffer (e.g., 0.1 M HCl) to stop enzymatic activity and extract cAMP.

-

cAMP Quantification: The cAMP concentration in the cell lysates is then determined using a commercially available cAMP ELISA kit, following the manufacturer's instructions.

-

Data Normalization: The cAMP levels are typically normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

Experimental Workflow for Assessing this compound's Effect on cAMP Synthesis

The following diagram outlines the typical workflow for an experiment designed to measure the inhibitory effect of this compound on adenylyl cyclase activity in a cell-based assay.

Conclusion

This compound is a valuable pharmacological tool for studying cyclic nucleotide signaling. Its ability to downregulate cAMP synthesis, in addition to its effects on cGMP, highlights its potential as a lead compound for the development of novel therapeutics for secretory diarrheas and other disorders characterized by elevated cyclic nucleotide levels. Further research is warranted to elucidate the precise molecular mechanism of this compound's action on adenylyl cyclase and to obtain comprehensive quantitative data on its inhibitory potency. The experimental protocols and workflows detailed in this guide provide a framework for conducting such investigations.

References

- 1. Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Kinetics of "P"-site-mediated inhibition of adenylyl cyclase and the requirements for substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Modulatory Effects of BPIPP on Cyclic GMP Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes, including vasodilation, neurotransmission, and intestinal fluid and electrolyte homeostasis. The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylyl cyclases (GCs) and its degradation by phosphodiesterases (PDEs). Molecules that modulate cGMP levels are of significant interest for therapeutic development. This document provides a technical overview of 4-((4-(bicyclo[2.2.2]octan-1-yl)phenyl)iodonio)butane-1-sulfonate (BPIPP), a compound initially investigated for its effects on cyclic nucleotide signaling. Contrary to mechanisms that increase cGMP, such as PDE inhibition, research has demonstrated that this compound acts as an inhibitor of guanylyl cyclase, leading to a suppression of cGMP accumulation. This guide will detail the mechanism of action of this compound, present quantitative data from key experiments, outline the experimental protocols used to elicit these findings, and provide visual representations of the involved signaling pathways.

Mechanism of Action of this compound

This compound has been identified as an inhibitor of both guanylyl cyclase and adenylyl cyclase, thereby suppressing the synthesis of cGMP and cAMP, respectively. Its primary effect on the cGMP pathway is the inhibition of guanylyl cyclase type C (GC-C), a key receptor in intestinal epithelial cells. This compound does not function by promoting the degradation of cGMP through phosphodiesterase activation; rather, it prevents its formation at the source. The inhibitory effects of this compound on cyclic nucleotide synthesis have been observed only in intact cells, suggesting a mechanism that may involve cellular uptake or interaction with membrane-associated components of the signaling complex.[1]

The primary mechanism of this compound is the suppression of cGMP synthesis through the inhibition of guanylyl cyclases, including types A, B, and C, as well as the soluble isoform.[1] This action prevents the conversion of guanosine triphosphate (GTP) to cGMP.

Signaling Pathway of GC-C Inhibition by this compound

The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, ligands such as the heat-stable enterotoxin (STa) from Escherichia coli bind to and activate GC-C, leading to an increase in intracellular cGMP. This compound intervenes by inhibiting this activation of GC-C.

Quantitative Data on this compound's Effect on cGMP Accumulation

The primary quantitative data for this compound's effect on cGMP comes from studies measuring the inhibition of STa-stimulated cGMP accumulation in the human colorectal carcinoma cell line, T84.

| Cell Line | Stimulant | This compound Treatment | Outcome | Reference |

| T84 (human colorectal carcinoma) | 1 nM E. coli heat-stable toxin A (STa) | Pre-treatment for 10 minutes | Inhibition of cGMP accumulation | [1] |

Further specific quantitative data such as IC50 values for the inhibition of cGMP accumulation were not available in the provided search results.

Experimental Protocols

Inhibition of STa-Stimulated cGMP Accumulation in T84 Cells

This protocol describes the methodology used to determine the effect of this compound on cGMP levels in response to a known GC-C agonist.

1. Cell Culture and Preparation:

-

Human T84 colorectal carcinoma cells are cultured to confluency in appropriate media.

-

Cells are harvested and seeded into multi-well plates.

-

Prior to the experiment, the cell culture medium is replaced with a suitable buffer (e.g., Hanks' balanced salt solution with 20 mM HEPES, pH 7.4).

2. This compound Pre-treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Cells are pre-treated with varying concentrations of this compound or vehicle control for 10 minutes at 37°C.[1]

3. Stimulation of cGMP Synthesis:

-

Following pre-treatment, cells are challenged with a known concentration of a GC-C agonist, such as 1 nM of E. coli heat-stable toxin A (STa), for 10 minutes at 37°C to stimulate cGMP production.[1]

4. Measurement of Intracellular cGMP:

-

The reaction is terminated by the addition of a lysis buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation post-lysis.

-

The intracellular cGMP concentration in the cell lysates is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[1]

-

Results are typically normalized to the protein concentration of the cell lysate.

Experimental Workflow Diagram

Broader Context: The cGMP Signaling Pathway and Phosphodiesterases

To fully appreciate the mechanism of this compound, it is useful to contrast it with the more common mechanism of increasing cGMP levels: the inhibition of phosphodiesterases (PDEs). PDEs are a family of enzymes that degrade cyclic nucleotides.[2] Specifically, cGMP-specific PDEs (PDE5, PDE6, and PDE9) and dual-specificity PDEs (PDE1, PDE2, PDE3, PDE10, and PDE11) hydrolyze cGMP to 5'-GMP, thus terminating its signal.[2]

Inhibitors of these PDEs prevent the degradation of cGMP, leading to its accumulation and the enhancement of downstream signaling. This is a fundamentally different mechanism from that of this compound.

Comparative Mechanisms of cGMP Modulation

Conclusion

The available scientific evidence indicates that this compound does not promote cGMP accumulation. Instead, it functions as an inhibitor of guanylyl cyclase, thereby suppressing cGMP synthesis.[1] This action has been demonstrated in cellular models where this compound attenuates the cGMP response to GC-C agonists.[1] For researchers and drug development professionals, it is crucial to recognize this inhibitory mechanism to avoid misinterpretation of experimental results and to accurately position this compound or similar molecules in the context of cGMP signaling modulation. While the therapeutic potential of this compound has been suggested in the context of conditions characterized by excessive GC-C activation, such as certain forms of diarrhea, its utility as a tool to increase cGMP is not supported by current data. Future research may further elucidate the specific molecular interactions of this compound with guanylyl cyclases and explore its effects in a wider range of cellular and in vivo models.

References

In-Depth Pharmacological Profile of BPIPP: A Non-Competitive Inhibitor of Guanylyl and Adenylyl Cyclases

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIPP, with the full chemical name 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione, is a pyridopyrimidine derivative identified as a non-competitive inhibitor of both guanylyl cyclase (GC) and adenylyl cyclase (AC).[1][2][3] This small molecule has shown potential in preclinical models for the treatment of secretory diarrhea by downregulating the synthesis of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[2][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its inhibitory effects on guanylyl and adenylyl cyclases in a non-competitive manner.[1][3] Its primary mechanism involves the downregulation of cAMP and cGMP synthesis, which subsequently suppresses the accumulation of these second messengers in various cell lines.[1][3] The inhibitory action of this compound has been observed only in intact cells, suggesting a complex and indirect mechanism of action that may be associated with phospholipase C and tyrosine-specific phosphorylation.[2][4]

The inhibition of guanylyl and adenylyl cyclases by this compound leads to the suppression of downstream signaling pathways. For instance, by inhibiting GC-stimulated chloride ion transport, this compound can effectively suppress toxin-induced intestinal fluid accumulation, which is a key factor in secretory diarrhea.[1][2][4]

Quantitative Data

The inhibitory activity of this compound has been quantified in various cell lines, primarily through the measurement of cGMP accumulation. The half-maximal inhibitory concentration (IC50) values for the suppression of cGMP accumulation by this compound typically range from 3.4 to 11.2 μM in a variety of cell lines.[1][3]

| Parameter | Value | Assay Conditions | Reference |

| IC50 (cGMP accumulation) | 3.4 - 11.2 µM | Various cell lines | [1][3] |

Signaling Pathways

This compound's mechanism of action involves the modulation of key signaling pathways that regulate cyclic nucleotide synthesis. The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow for its evaluation.

References

- 1. Quantitative fluorescence measurement of chloride transport mechanisms in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS 325746-94-9 | Tocris Bioscience [tocris.com]

- 4. pnas.org [pnas.org]

BPIPP Target Validation: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Novel Inhibitor of Cyclic Nucleotide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for BPIPP (5-(3-bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione), a potent, non-competitive inhibitor of both guanylyl and adenylyl cyclases. By suppressing the synthesis of the second messengers cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), this compound has emerged as a critical tool for dissecting cyclic nucleotide-dependent signaling pathways and as a promising lead compound for the development of antisecretory therapeutics.

Core Mechanism of Action: Dual Inhibition of Cyclase Activity

This compound exerts its biological effects through the direct inhibition of guanylyl cyclase (GC) and adenylyl cyclase (AC) enzymes. This dual inhibitory action disrupts the signaling cascades initiated by a wide range of extracellular stimuli, ultimately leading to a reduction in downstream physiological responses such as ion secretion and smooth muscle relaxation.

Targeting the Guanylyl Cyclase Pathway

This compound has been demonstrated to effectively inhibit various isoforms of guanylyl cyclase, including the membrane-bound guanylyl cyclase C (GC-C) and soluble guanylyl cyclase (sGC). In the context of intestinal physiology, the inhibition of GC-C is particularly relevant. GC-C is the receptor for the heat-stable enterotoxin (STa) produced by enterotoxigenic Escherichia coli, a primary cause of secretory diarrhea. Activation of GC-C by STa leads to a surge in intracellular cGMP, which in turn activates cGMP-dependent protein kinase (PKG). PKG then phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, resulting in a massive efflux of chloride ions, followed by sodium and water, into the intestinal lumen. This compound blocks this entire cascade at its origin by preventing the STa-induced production of cGMP.

Caption: this compound inhibits the STa-GC-C-cGMP signaling cascade.

Targeting the Adenylyl Cyclase Pathway

Complementing its action on the GC pathway, this compound also potently inhibits adenylyl cyclase (AC) activity. Various secretagogues, including cholera toxin and forskolin, activate AC, leading to an increase in intracellular cAMP levels. cAMP activates cAMP-dependent protein kinase (PKA), which, similar to PKG, can phosphorylate and activate the CFTR chloride channel. By inhibiting AC, this compound provides a second mechanism to suppress chloride secretion, making it a broad-spectrum antisecretory agent.

Caption: this compound inhibits the AC-cAMP signaling cascade.

Quantitative Analysis of this compound-Mediated Inhibition

The inhibitory potency of this compound has been rigorously quantified in a series of cell-based and in vivo studies. The following tables summarize the key quantitative data from these target validation experiments.

| Cell Line | Activator | Cyclic Nucleotide Measured | This compound IC50 Range (µM) |

| T84 | STa | cGMP | 3.4 - 11.2 |

| T84 | Forskolin | cAMP | Not specified |

| T84 | Cholera Toxin | cAMP | Not specified |

| T84 | Isoproterenol | cAMP | Not specified |

| Table 1: In Vitro Inhibition of Cyclic Nucleotide Accumulation by this compound. |

| Animal Model | Challenge | Treatment | Endpoint | Result |

| Rabbit | Intestinal Loop | STa (1 µ g/loop ) | Fluid Accumulation | 1.2 ± 0.2 ml/cm |

| Rabbit | Intestinal Loop | STa (1 µ g/loop ) + this compound (50 µM) | Fluid Accumulation | 0.3 ± 0.1 ml/cm (75% inhibition) |

| Table 2: In Vivo Efficacy of this compound in a Rabbit Model of Secretory Diarrhea. |

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in the target validation of this compound.

Measurement of Intracellular Cyclic Nucleotide Accumulation

Objective: To quantify the inhibitory effect of this compound on agonist-stimulated cGMP and cAMP production in a colonic epithelial cell line.

Cell Line: T84 human colorectal carcinoma cells.

Materials:

-

T84 cells cultured to confluence in 24-well plates.

-

Dulbecco's Phosphate-Buffered Saline (DPBS).

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

This compound stock solution in DMSO.

-

Cyclase activators: STa for GC-C; forskolin, cholera toxin, or isoproterenol for AC.

-

For cGMP extraction: 50 mM sodium acetate (pH 4.0).

-

For cAMP extraction: 0.1 M HCl.

-

Commercially available cGMP and cAMP enzyme immunoassay (EIA) kits.

Procedure:

-

Wash confluent T84 cell monolayers with DPBS.

-

Pre-incubate the cells for 10 minutes in DPBS containing 1 mM IBMX and the desired concentration of this compound or vehicle (0.1% DMSO).

-

Stimulate the cells by adding the cyclase activator and incubate for an additional 4-10 minutes.

-

Aspirate the medium.

-

For cGMP measurement, lyse the cells by adding 0.3 ml of 50 mM sodium acetate (pH 4.0) per well and freeze-thawing.

-

For cAMP measurement, lyse the cells by adding 0.3 ml of 0.1 M HCl per well.

-

Collect the lysates and quantify the cyclic nucleotide concentrations using a commercial EIA kit, following the manufacturer's protocol.

Rabbit Ileal Loop Model of Secretory Diarrhea

Objective: To assess the in vivo efficacy of this compound in reducing toxin-induced intestinal fluid secretion.

Animal Model: New Zealand White rabbits.

Materials:

-

Anesthetic agents for surgery.

-

Surgical instruments for laparotomy.

-

STa toxin.

-

This compound solution.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Anesthetize the rabbit following approved institutional protocols.

-

Perform a midline laparotomy to expose the small intestine.

-

Create ligated loops of approximately 5-7 cm in length in the ileum, ensuring that the mesenteric blood supply is not compromised.

-

Inject each loop with 1 ml of PBS containing STa (1 µg) with or without this compound (50 µM).

-

Return the intestine to the peritoneal cavity and suture the incision.

-

Maintain the animal under anesthesia for 6 hours.

-

At the end of the incubation period, euthanize the animal and carefully excise the ligated loops.

-

Measure the length of each loop and the volume of the accumulated fluid.

-

Express the results as fluid accumulation (ml) per unit length of the intestine (cm).

Experimental and Logical Workflow

The validation of this compound as a cyclase inhibitor followed a logical progression from in vitro characterization to in vivo proof of concept.

Caption: Logical workflow for the target validation of this compound.

Conclusion

The comprehensive target validation studies of this compound have unequivocally established its role as a dual inhibitor of guanylyl and adenylyl cyclases. The data presented herein provide a robust foundation for its use as a pharmacological tool and support its further development as a potential therapeutic for secretory diarrheas and other disorders characterized by dysregulated cyclic nucleotide signaling. The detailed experimental protocols offer a practical guide for researchers seeking to replicate or build upon these seminal findings.

In Vitro Characterization of BPIPP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIPP, or 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione, is a pyridopyrimidine derivative that has been identified as a non-competitive inhibitor of both membrane-bound guanylyl cyclase C (GC-C) and adenylyl cyclases.[1][2] Its ability to suppress the synthesis of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) makes it a valuable tool for studying cyclic nucleotide-mediated signaling pathways and a potential therapeutic agent for conditions characterized by excessive cyclic nucleotide production, such as certain secretory diarrheas.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its inhibitory effects on guanylyl and adenylyl cyclases in a non-competitive manner.[2] This indicates that this compound does not bind to the active site of the enzymes where the substrate (GTP for guanylyl cyclase and ATP for adenylyl cyclase) binds. Instead, it is proposed to bind to an allosteric site, a distinct site on the enzyme that, when occupied, alters the enzyme's conformation and reduces its catalytic activity.[4][5] This mode of inhibition means that increasing the substrate concentration will not overcome the inhibitory effect of this compound. The effects of this compound on cyclic nucleotide synthesis have been observed primarily in intact cells, suggesting that the compound may require a cellular environment to exert its full activity.[1]

Quantitative Data

The inhibitory potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50) for the suppression of cGMP accumulation in various cell lines.

| Cell Line | Stimulus | IC50 (µM) | Reference |

| T84 (human colorectal carcinoma) | STa (heat-stable enterotoxin) | 3.4 - 11.2 | [2][6] |

| Other cell lines | (Not specified) | 3.4 - 11.2 | [2][6] |

Key In Vitro Experiments and Protocols

Inhibition of cGMP Accumulation in T84 Cells

This assay is fundamental to characterizing the inhibitory effect of this compound on guanylyl cyclase C, which is the receptor for the heat-stable enterotoxin (STa) of Escherichia coli.

Experimental Protocol:

-

Cell Culture: T84 human colorectal carcinoma cells are cultured to confluency in an appropriate medium.

-

Pre-incubation with PDE Inhibitor: To prevent the degradation of cGMP, cells are pre-incubated for 10 minutes with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (IBMX), in Dulbecco's PBS.[3]

-

This compound Treatment: Cells are then treated with varying concentrations of this compound or vehicle (e.g., DMSO) for a defined period.

-

Stimulation: Guanylyl cyclase C is stimulated by adding a known concentration of STa.

-

cGMP Extraction: The reaction is terminated by aspirating the medium and adding 0.3 mL of 50 mM sodium acetate (pH 4.0) per well. The cells are then lysed by rapid freezing at -80°C to extract the intracellular cGMP.[3]

-

Quantification: The concentration of cGMP in the cell lysates is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[3]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of STa-stimulated cGMP accumulation against the logarithm of the this compound concentration.

Logical Workflow for cGMP Accumulation Assay:

Inhibition of Chloride Ion Efflux in T84 Cells

This compound's inhibition of cGMP synthesis leads to a downstream functional consequence: the inhibition of chloride ion (Cl⁻) secretion. This can be measured using a fluorescent chloride indicator.

Experimental Protocol:

-

Cell Culture and Dye Loading: T84 cells are grown to confluency. The cells are then loaded with a chloride-sensitive fluorescent dye, such as 6-methoxy-1-(3-sulfonatropropyl)quinolinium (SPQ), by hypotonic shock or other suitable methods.

-

This compound Pre-treatment: The SPQ-loaded cells are pre-treated with this compound (e.g., 50 µM) or vehicle in a solution containing NaCl.[3]

-

Stimulation of Chloride Efflux: Chloride efflux is initiated by replacing the NaCl-containing solution with a solution containing NaNO₃ and a secretagogue. Secretagogues that increase intracellular cGMP (like STa) or cAMP (like forskolin or cholera toxin) can be used.[1][3] The efflux of Cl⁻ is monitored by the increase in SPQ fluorescence, as chloride quenches the fluorescence of SPQ.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader or microscope.

-

Data Analysis: The rate of fluorescence increase is proportional to the rate of chloride efflux. The effect of this compound is determined by comparing the rate of efflux in this compound-treated cells to that in vehicle-treated cells.

Signaling Pathway of this compound in Inhibiting Chloride Efflux:

Inhibition of Adenylyl Cyclase Activity

To specifically assess the effect of this compound on adenylyl cyclase, a similar approach to the cGMP accumulation assay is used, but with a focus on cAMP.

Experimental Protocol:

-

Cell Culture and Pre-incubation: Cells expressing the adenylyl cyclase of interest are cultured and pre-incubated with a PDE inhibitor like IBMX.

-

This compound Treatment: Cells are treated with varying concentrations of this compound.

-

Stimulation: Adenylyl cyclase is stimulated with an appropriate activator, such as forskolin or a specific G-protein coupled receptor (GPCR) agonist.

-

cAMP Extraction: The reaction is stopped, and intracellular cAMP is extracted.

-

Quantification: The concentration of cAMP is measured using a commercial cAMP ELISA or a similar immunoassay.

-

Data Analysis: The IC50 value for the inhibition of cAMP accumulation is determined.

Structure-Activity Relationship (SAR)

Studies on pyridopyrimidine derivatives, the chemical class to which this compound belongs, have explored the structure-activity relationships for the inhibition of guanylyl cyclase.[7] Modifications to the basic core structure of these compounds can lead to improved activity and better pharmacological properties.[7] Further research into the synthesis and evaluation of this compound analogs would be beneficial to delineate the specific structural features crucial for its inhibitory activity and to potentially develop more potent or selective inhibitors.[8][9]

Physicochemical Properties

While detailed public data on the physicochemical properties of this compound are limited, its chemical structure, 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione, suggests it is a relatively large and lipophilic molecule. Understanding its solubility in various aqueous and organic solvents, as well as its stability under different pH and temperature conditions, is crucial for designing and interpreting in vitro experiments. Researchers should empirically determine these properties for their specific assay conditions.

Selectivity and Off-Target Effects

This compound is known to inhibit both guanylyl and adenylyl cyclases.[1] A comprehensive selectivity profile would involve testing this compound against a panel of other cyclases and related enzymes to determine its specificity. Furthermore, in vitro toxicology assays are recommended to assess any potential off-target effects that could influence experimental results or future therapeutic applications.[3]

Conclusion

This compound is a valuable research tool for investigating cyclic nucleotide signaling pathways due to its non-competitive inhibition of both guanylyl and adenylyl cyclases. The experimental protocols outlined in this guide provide a framework for its in vitro characterization. Further research is warranted to determine its precise binding site, conduct detailed structure-activity relationship studies, and establish a comprehensive selectivity and safety profile. Such studies will enhance our understanding of this compound's mechanism of action and its potential as a therapeutic agent.

References

- 1. 2minutemedicine.com [2minutemedicine.com]

- 2. This compound | CAS 325746-94-9 | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biochemistry and physiology of the natriuretic peptide receptor guanylyl cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships and increased metabolic stability of novel substituted pyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 9. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to BPIPP (CAS No. 325746-94-9): A Novel Inhibitor of Cyclic Nucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPIPP (5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione), identified by the CAS number 325746-94-9, is a pyridopyrimidine derivative that has emerged as a significant research tool for studying cyclic nucleotide signaling pathways. It functions as a non-competitive inhibitor of both guanylyl cyclase (GC) and adenylyl cyclase (AC), thereby suppressing the synthesis of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1][2] This inhibitory action has been demonstrated to be effective in cellular and in vivo models, particularly in the context of secretory diarrhea. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Physicochemical Properties and Identification

| Property | Value | Reference |

| CAS Number | 325746-94-9 | [1] |

| Molecular Formula | C₂₂H₁₆BrN₃O₃ | [1] |

| Molecular Weight | 450.28 g/mol | [1] |

| Full Chemical Name | 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione | [1] |

| Synonyms | This compound | [1] |

Mechanism of Action